1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol
Overview
Description
1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C5H6ClN3OS and its molecular weight is 191.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
The exact mode of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol is currently unknown due to the lack of specific studies on this compound . It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This interaction could lead to changes in cellular processes.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins. Inhibition of Hsp90 by this compound results in the degradation of several oncoproteins, highlighting its potential as an anticancer agent . Additionally, the compound’s interaction with other enzymes and proteins involved in cellular metabolism and signaling pathways further underscores its biochemical importance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, the compound binds to the active site of Hsp90, preventing its interaction with client proteins and leading to their subsequent degradation . Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites or altering their conformation. These interactions result in changes in enzyme activity, which in turn affect cellular processes such as metabolism, signal transduction, and gene expression.
Properties
IUPAC Name |
1-(4-chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c6-4-5(8-11-7-4)9-1-3(10)2-9/h3,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWLVFOULLOOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NSN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.